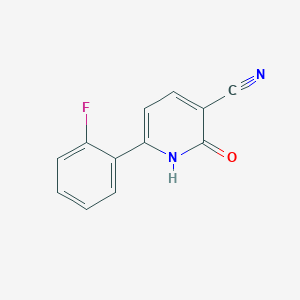

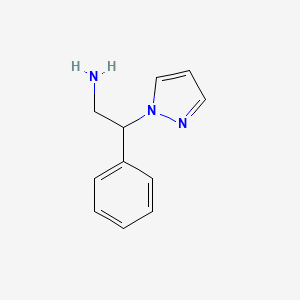

![molecular formula C6H8ClN3O2 B1487539 2-氯-N-[(3-甲基-1,2,4-噁二唑-5-基)甲基]乙酰胺 CAS No. 1178296-97-3](/img/structure/B1487539.png)

2-氯-N-[(3-甲基-1,2,4-噁二唑-5-基)甲基]乙酰胺

描述

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles has been studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .科学研究应用

药物化学:抗癌应用

噁二唑,包括我们感兴趣的化合物衍生物,因其作为抗癌剂的潜力而被研究。 噁二唑的结构使它们成为药效团的一部分,充当扁平的芳香连接体,用于放置针对目标活性的所需取代基 。甲基-噁二唑部分的存在可能与参与癌症进展的生物靶标相互作用,使其成为进一步抗癌研究的候选药物。

农业化学:杀虫剂开发

噁二唑衍生物在农业化学领域显示出前景,特别是在化学杀虫剂的开发中 。它们表现出广泛的生物活性,包括杀线虫和抗真菌作用。该化合物可以被合成和评估其对植物病原体的功效,为作物保护提供一种潜在的新工具。

材料科学:高能材料

噁二唑衍生物已成为潜在的高能核心材料 。该化合物的结构,包括噁二唑环,可用于设计具有良好氧平衡和正生成热的含能材料。这种应用在材料科学领域意义重大,该领域对新型高能材料的需求不断增长。

药物化合物:抗糖尿病活性

一些噁二唑衍生物已显示出抗糖尿病活性,有效降低血糖水平 。“2-氯-N-[(3-甲基-1,2,4-噁二唑-5-基)甲基]乙酰胺”的具体结构可以探索其作为抗糖尿病剂的潜力,可能为糖尿病治疗提供一种新方法。

药物设计:生物分子复合物的配体

在药物设计领域,噁二唑衍生物可用于研究生物分子-配体复合物 。所讨论的化合物可以作为配体,提供药物与其靶标之间相互作用的见解,这对开发新的治疗方法至关重要。

抗菌潜力:抗菌剂

噁二唑衍生物已证明具有良好的抗菌潜力,其中一些化合物显示出显着的抗菌活性 。“2-氯-N-[(3-甲基-1,2,4-噁二唑-5-基)甲基]乙酰胺”可以被合成和测试其对细菌菌株的有效性,可能导致开发新的抗菌药物。

未来方向

作用机制

Target of Action

Acetamides, on the other hand, are known to have diverse biological activities, including analgesic and anti-inflammatory effects .

Mode of Action

The mode of action of oxadiazoles and acetamides can vary greatly depending on their specific structures and functional groups. Some oxadiazoles act by inhibiting key enzymes in bacterial cell wall synthesis, while others may interact with various receptors or enzymes in the body . Acetamides can also interact with a variety of targets, including enzymes and receptors, to exert their effects .

Biochemical Pathways

Oxadiazoles and acetamides can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

Generally, the absorption, distribution, metabolism, and excretion of a compound depend on its chemical structure, as well as various physiological factors .

Result of Action

Based on the known activities of oxadiazoles and acetamides, it could potentially have antibacterial, antiviral, anti-inflammatory, or analgesic effects .

生化分析

Biochemical Properties

2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules. Additionally, 2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can bind to proteins through hydrogen bonding and hydrophobic interactions, influencing their structure and function .

Cellular Effects

The effects of 2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, 2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can affect gene expression and cellular metabolism. For instance, it can upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .

属性

IUPAC Name |

2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-4-9-6(12-10-4)3-8-5(11)2-7/h2-3H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGKKLGGAKRRFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

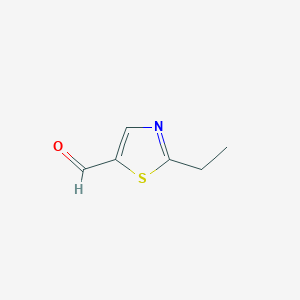

![2-Chloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1487459.png)

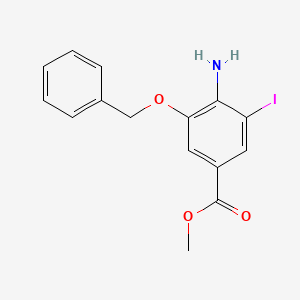

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1487469.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1487470.png)

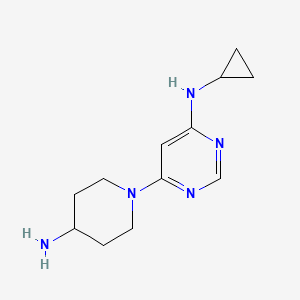

![6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1487473.png)

![Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate](/img/structure/B1487475.png)

![3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1487479.png)